2-[(Z)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol
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Overview
Description
2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a morpholine ring, and a triazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL involves multiple steps, typically starting with the preparation of the brominated phenylamine and morpholine derivatives. These intermediates are then reacted with triazine derivatives under controlled conditions to form the final compound. Industrial production methods often employ solvent-free or microwave-assisted techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the brominated phenyl group. Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or dichloromethane.
Scientific Research Applications
2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to active sites, inhibiting or activating biological pathways. The triazine core and morpholine ring play crucial roles in its bioactivity, influencing its interaction with molecular targets .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL stands out due to its unique combination of functional groups. Similar compounds include:
2-Bromo-4-methylpropiophenone: Known for its use in pharmaceutical synthesis.
Indole derivatives: Widely studied for their biological activities. The presence of the triazine core and morpholine ring in the compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21BrClN7O2 |
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Molecular Weight |
518.8 g/mol |
IUPAC Name |
2-[(Z)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-chlorophenol |
InChI |
InChI=1S/C21H21BrClN7O2/c1-13-2-4-17(16(22)10-13)25-19-26-20(28-21(27-19)30-6-8-32-9-7-30)29-24-12-14-11-15(23)3-5-18(14)31/h2-5,10-12,31H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12- |
InChI Key |
ACAMGPZTPOXVOD-MSXFZWOLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C=CC(=C4)Cl)O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)Cl)O)Br |
Origin of Product |
United States |
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